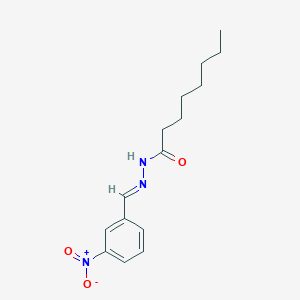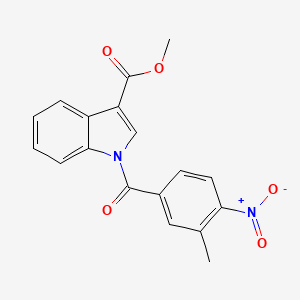
N'-(3-nitrobenzylidene)octanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to N'-(3-nitrobenzylidene)octanohydrazide involves condensation reactions between aldehydes and hydrazides. For instance, (E)-N′-(4-nitrobenzylidene)-2-(1-(4-methoxyphenyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)acetohydrazide was synthesized and characterized by various spectroscopic methods (Somagond et al., 2018). These syntheses typically yield crystalline structures that can be further analyzed for their chemical and physical properties.
Molecular Structure Analysis
Molecular structure analysis often employs techniques like X-ray diffraction to determine the crystal structure of compounds. The title compound's structure, including its molecular geometry and intermolecular interactions, is crucial for understanding its reactivity and properties. For example, the crystal structure of N 2,N 2′-Bis(3-nitrobenzylidene)pyridine-2,6-dicarbohydrazide dimethylformamide disolvate trihydrate was determined, revealing hydrogen bond interactions and molecular geometry (Cuixia Cheng & Haowen Liu, 2007).
Chemical Reactions and Properties
Chemical reactions involving N'-(3-nitrobenzylidene)octanohydrazide derivatives can include cycloaddition, nucleophilic substitution, and other mechanisms that lead to the formation of complex structures. These reactions are studied to explore the chemical behavior and potential applications of these compounds. For instance, the urease inhibitory activities of related compounds were investigated, highlighting their potential biological activities (Sheng et al., 2015).
Scientific Research Applications
Polymer and Materials Science
Polymers incorporating photolabile groups like the o-nitrobenzyl group have seen extensive research due to their ability to alter polymer properties through irradiation. This includes the development of photodegradable hydrogels, functionalization in (block) copolymers, thin film patterning, and the creation of photocleavable bioconjugates, indicating a broad utility in polymer chemistry and materials science (Zhao et al., 2012).
Sensor Development
N'-(3-nitrobenzylidene)octanohydrazide derivatives have been synthesized and characterized for potential use in detecting heavy metals like mercury (Hg2+). These derivatives, when coated on a glassy carbon electrode, have shown enhanced sensitivity and selectivity towards Hg2+, highlighting their application in environmental monitoring and pollution control (Hussain et al., 2017).
Antimicrobial Activity
A series of hydrazides, including those related to N'-(3-nitrobenzylidene)octanohydrazide, were synthesized and tested for their antimicrobial efficacy. The compounds with specific substituents on the phenyl ring exhibited significant activity, suggesting their potential in developing new antimicrobial agents (Kumar et al., 2011).
Biological Evaluation
Hydrazone derivatives have been explored for their anticholinesterase activities, indicating potential therapeutic applications. These derivatives, including those related to N'-(3-nitrobenzylidene)octanohydrazide, were assessed for their inhibition potency, suggesting a possible role in treating diseases associated with cholinesterase activity (Kaya et al., 2016).
Nonlinear Optical Properties
The nonlinear optical properties of hydrazones have been investigated, showing promise for optical device applications such as limiters and switches. This research suggests that compounds related to N'-(3-nitrobenzylidene)octanohydrazide can be potential candidates for such technologies (Naseema et al., 2010).
properties
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]octanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-2-3-4-5-6-10-15(19)17-16-12-13-8-7-9-14(11-13)18(20)21/h7-9,11-12H,2-6,10H2,1H3,(H,17,19)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCNHTIKZGPAEI-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-nitrophenyl)methylidene]octanehydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)
![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)
![N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5502761.png)
![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)

![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5502800.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)
![4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5502814.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)
![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)
![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)
